molecular formula C10H10FNO2 B1488934 1-(4-Fluorobenzoyl)azetidin-3-ol CAS No. 1342734-67-1

1-(4-Fluorobenzoyl)azetidin-3-ol

Cat. No.: B1488934
CAS No.: 1342734-67-1
M. Wt: 195.19 g/mol
InChI Key: MDGXHLPIFJWGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)azetidin-3-ol is an azetidine-based chemical building block of interest in medicinal chemistry and pharmaceutical research. The compound features a fluorobenzoyl group attached to the azetidine ring system, a structure frequently explored in the development of novel therapeutic agents . Azetidine scaffolds are valuable in drug discovery due to their desirable conformational properties and potential to improve the metabolic profile of candidate molecules. Researchers utilize this and related N-substituted azetidine derivatives as key intermediates in synthetic pathways, particularly for constructing more complex molecules with potential biological activity . For instance, structurally similar azetidin-3-ol compounds are investigated in the development of targeted therapies, such as Selective Estrogen Receptor Degraders (SERDs), which are a class of antineoplastic agents . This product is provided as a high-purity material for laboratory research applications. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

(4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGXHLPIFJWGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Primary Amines with Epichlorohydrin

  • The reaction of a primary amine (such as 4-fluorobenzylamine or a related amine) with epichlorohydrin in an aqueous medium leads to the formation of the azetidine ring via nucleophilic attack on the epoxide and subsequent cyclization.

  • The process involves initial formation of an aminoalcohol intermediate, which cyclizes under reflux in water to form the azetidine-3-ol core.

Protection and Functional Group Manipulation

  • Protective groups may be introduced to facilitate selective reactions. However, bulky protective groups like benzhydryl are often avoided due to economic and practical considerations.

  • The 4-fluorobenzoyl group can be introduced either before or after ring closure, typically by acylation of the azetidin-3-ol nitrogen with 4-fluorobenzoyl chloride or an equivalent reagent.

Mesylation and Further Functionalization

  • The hydroxyl group at the 3-position of azetidin-3-ol can be converted into a good leaving group (e.g., mesylate) using methane sulfonyl chloride and a base like triethylamine in dichloromethane, facilitating further nucleophilic substitution reactions.

  • Such substitutions can lead to derivatives with cyano or carboxylic acid groups at the 3-position after appropriate transformations, although these are more relevant to analogues than to the direct preparation of this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Aminoalcohol formation 4-Fluorobenzylamine + Epichlorohydrin, aqueous medium, reflux 50-150°C Moderate to good Aqueous medium critical for cyclization
Mesylation of azetidin-3-ol Methane sulfonyl chloride, triethylamine, dichloromethane, 18 h stirring ~85 (for similar compounds) Enables further substitution
Acylation (N-substitution) 4-Fluorobenzoyl chloride, base (e.g., triethylamine), organic solvent High (typical for acylations) Introduces 4-fluorobenzoyl group

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development
1-(4-Fluorobenzoyl)azetidin-3-ol has shown promise as a candidate for drug development. Its structure allows for interactions with biological targets, making it a potential lead compound in the search for new therapeutics. The presence of the fluorobenzoyl group is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts .

Anticancer Activity
Research indicates that azetidinone derivatives, including those with a fluorobenzoyl moiety, possess anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various human cancer cell lines, including breast and prostate cancers . The fluorinated analogs have demonstrated significant activity against colon cancer cells, suggesting a broad spectrum of anticancer potential .

Antiviral Properties
The compound is also being investigated for its antiviral capabilities. Azetidinone derivatives have been reported to act as antibiotic enhancers and possess antiviral properties, which could be beneficial in treating viral infections alongside bacterial ones .

Material Science

Synthesis of Novel Materials
The reactivity of this compound allows it to be used in the synthesis of novel materials. Its functional groups can be utilized to create polymers and coatings with specific properties tailored for various applications . The ability to modify the azetidine ring opens pathways for developing materials with unique mechanical and chemical characteristics.

Biological Studies

Biological Pathway Investigation
In biological research, this compound can be employed to study its effects on various biological pathways. Its interaction with specific proteins or enzymes can help elucidate mechanisms underlying diseases such as cancer and inflammation. For example, studies have indicated that compounds with similar structures can modulate inflammatory pathways, which are critical in tumorigenesis .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives in inhibiting the growth of MCF-7 breast cancer cells. The results showed that these compounds could significantly reduce cell viability at nanomolar concentrations, indicating their potential as therapeutic agents against breast cancer .

Case Study 2: Antiviral Applications

Another investigation explored the antiviral properties of azetidinone derivatives, including those related to this compound. The study reported that these compounds could enhance the efficacy of existing antiviral drugs, demonstrating their potential as adjunct therapies in viral infections .

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzoyl)azetidin-3-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target. The azetidine ring can participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.

Comparison with Similar Compounds

Structural Analogues of Azetidin-3-ol Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reported Applications
1-(4-Fluorobenzoyl)azetidin-3-ol (hypothetical) 4-Fluorobenzoyl, 3-OH C₁₀H₁₀FNO₂ 195.19 Fluorinated aromatic group; strained azetidine ring with hydroxyl functionality Inferred potential as a kinase or GLUT inhibitor
1-(4-Chlorobenzyl)azetidin-3-ol 4-Chlorobenzyl C₁₀H₁₂ClNO 197.66 Chlorine substitution; benzyl linker Intermediate in organic synthesis
1-Benzhydrylazetidin-3-ol Diphenylmethyl C₁₆H₁₇NO 239.32 Bulky benzhydryl group; enhances lipophilicity Not specified; likely a synthetic intermediate
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 6-Fluorobenzo[d]thiazol C₁₀H₉FN₂OS 224.25 Heterocyclic benzo[d]thiazol group; sulfur atom enhances π-stacking Research chemical for drug discovery
3-(4-Fluorophenyl)azetidin-3-ol 4-Fluorophenyl directly on azetidine C3 C₉H₁₀FNO 167.18 Fluorophenyl substitution at C3; trifluoroacetic acid salt Labeled as a "useful research chemical"
Compound 37 (7-fluoro-2-[(3-hydroxyazetidin-1-yl)carbonyl]quinoline-4-carboxamide) Quinoline core with hydroxyazetidine carbonyl C₂₃H₁₈F₂N₄O₃ 460.41 Hybrid structure with fluorinated quinoline and azetidine motifs GLUT1 inhibitor (IC₅₀ = 12 nM)

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-fluorobenzoyl group in the target compound may confer metabolic stability compared to non-fluorinated analogs (e.g., benzhydryl or chlorobenzyl derivatives) due to fluorine’s electronegativity and resistance to oxidative metabolism .

Synthetic Accessibility: Compounds like 1-(4-Chlorobenzyl)azetidin-3-ol are synthesized via nucleophilic substitution or reductive amination, achieving moderate yields (e.g., 57% for intermediates in ).

Biological Relevance: Compound 37 demonstrates potent GLUT1 inhibition (IC₅₀ = 12 nM), highlighting the importance of the hydroxyazetidine-carboxamide-quinoline scaffold in targeting glucose transporters .

Physicochemical Properties: The trifluoroacetic acid salt of 3-(4-Fluorophenyl)azetidin-3-ol exhibits solubility in DMSO and methanol, suggesting utility in in vitro assays.

Biological Activity

1-(4-Fluorobenzoyl)azetidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a fluorobenzoyl group. Its structure can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: 1342734-67-1
  • Molecular Formula: C10H10FNO

Biological Activity Overview

Research has indicated that compounds containing the azetidine moiety exhibit various biological activities, including antimicrobial, anticancer, and antiviral effects. The incorporation of fluorinated groups often enhances these activities due to increased lipophilicity and metabolic stability.

Antimicrobial Activity

Studies have demonstrated that azetidine derivatives possess significant antimicrobial properties. For example, a series of N-substituted azetidinones showed potent activity against pathogens such as Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) indicates that the introduction of electron-withdrawing groups enhances antibacterial potency .

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundCandida albicans16 µg/mL

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported that azetidinone derivatives exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .

Case Study: Antiproliferative Effects
A recent study evaluated the effects of several azetidinone derivatives on cancer cell lines. The results indicated that compounds with a fluorinated aromatic substituent displayed enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that the fluorine atom plays a crucial role in modulating biological activity .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cell proliferation.
  • Receptor Binding : The compound could bind to cellular receptors, influencing signaling pathways related to cancer progression or microbial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.